REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[C:13]([O:15]CC2C=CC=CC=2)[C:12]([C:23]([CH3:25])=[CH2:24])=[CH:11][C:10]=1[C:26]([N:28]1[CH2:36][C:35]2[C:30](=[CH:31][CH:32]=[C:33]([CH2:37][N:38]3[CH2:43][CH2:42][N:41]([CH3:44])[CH2:40][CH2:39]3)[CH:34]=2)[CH2:29]1)=[O:27])C1C=CC=CC=1.N#N.C([O-])([O-])=O.[K+].[K+]>C(O)(C)C.O>[OH:8][C:9]1[CH:14]=[C:13]([OH:15])[C:12]([CH:23]([CH3:24])[CH3:25])=[CH:11][C:10]=1[C:26]([N:28]1[CH2:36][C:35]2[C:30](=[CH:31][CH:32]=[C:33]([CH2:37][N:38]3[CH2:43][CH2:42][N:41]([CH3:44])[CH2:40][CH2:39]3)[CH:34]=2)[CH2:29]1)=[O:27] |f:2.3.4|
|
Name
|
|
Quantity
|
0.9 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OCC1=CC=CC=C1)C(=C)C)C(=O)N1CC2=CC=C(C=C2C1)CN1CCN(CC1)C
|
Name
|
|
Quantity
|
6.8 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
To the filtrate was added aqueous HCl (30% hydrochloric acid, 0.85 Kg diluted with water 5.42 Kg)
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated at 60° C. under vacuum (removing 10 L isopropanol)
|
Type
|
ADDITION
|
Details
|
Water (0.45 L) was added to the solution and concentration
|
Type
|
CUSTOM
|
Details
|
had been removed)
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with EtOAc (4.61 L)
|
Type
|
ADDITION
|
Details
|
diluted with acetonitrile (4.06 L) and netralised to pH 7.5-8.5 by addition of conc ammonia solution (0.35 Kg)
|
Type
|
CUSTOM
|
Details
|
the solid was removed by filtration
|
Type
|
WASH
|
Details
|
The residue was washed with acetonitrile (2×0.8 L)
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. to constant weight
|
Reaction Time |
65 (± 5) min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C(=C1)O)C(C)C)C(=O)N1CC2=CC=C(C=C2C1)CN1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 588 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |